(S)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride

説明

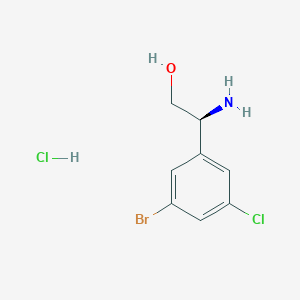

Structure

3D Structure of Parent

特性

IUPAC Name |

(2S)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFOXLPIARLPFE-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1Cl)Br)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3-bromo-5-chlorobenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

(S)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding amine using reducing agents like sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Corresponding ketone or aldehyde.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

(S)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical agents targeting neurological disorders.

Biological Studies: The compound is employed in studies investigating the effects of chiral amino alcohols on biological systems.

Chemical Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

作用機序

The mechanism of action of (S)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. It acts by binding to receptors or enzymes involved in neurotransmitter synthesis, release, or reuptake, thereby influencing neuronal signaling pathways.

類似化合物との比較

Key Structural Variations and Similarity Scores

The compound is compared to analogs with modifications in halogen substituents, stereochemistry, or phenyl ring substitution patterns. Data from CAS registries and synthetic catalogs highlight the following analogs (Table 1):

Table 1: Structural Comparison of Analogs

| CAS Number | Name | Substituents (Phenyl Ring) | Stereochemistry | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| 2378489-93-9 (Target) | (S)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride | 3-Br, 5-Cl | S | 286.98 | 1.00 |

| 2095772-98-6 | (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride | 3-Br | S | 267.56 | 0.98 |

| 354153-64-3 | (R)-2-Amino-2-(4-bromophenyl)ethanol | 4-Br | R | 248.12 | 0.98 |

| 2095772-93-1 | (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride | 3-CH₃ | S | 201.68 | 0.76 |

| 2408937-02-8 | (2R)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride | 3-Br, 5-Cl | R | 286.98 | 0.95* |

Notes:

- The 3-bromo-5-chloro substitution in the target compound distinguishes it from analogs with single halogens or non-halogen groups (e.g., methyl) .

- Stereochemistry : The (S)-configuration is critical for chiral recognition in biological systems. The (R)-diastereomer (CAS 2408937-02-8) shows reduced similarity due to altered spatial arrangement .

- Similarity scores (0.76–0.98) reflect electronic and steric differences. For example, replacing Cl with CH₃ (CAS 2095772-93-1) drastically reduces similarity due to loss of electron-withdrawing effects .

Physicochemical and Functional Implications

- This may improve binding affinity in target receptors reliant on halogen bonding .

- Stereochemical Influence: The (S)-enantiomer is often preferred in drug discovery for optimized target engagement. For instance, (R)-isomers of related amino alcohols exhibit reduced activity in serotonin receptor studies .

- Lipophilicity : The 5-Cl group increases logP compared to the 3-bromo-only analog (CAS 2095772-98-6), suggesting improved membrane permeability .

生物活性

(S)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride, with CAS number 2378489-93-9, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Information:

- Molecular Formula: CHBrClNO

- Molecular Weight: 286.98 g/mol

- Density: 1.6 g/cm³

- Boiling Point: Approximately 372.7 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its structural characteristics, which include the presence of halogenated phenyl groups. These groups are known to enhance the compound's interaction with biological targets, potentially leading to increased antibacterial and anti-inflammatory effects.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, pyrrole derivatives have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves the inhibition of cell wall synthesis or interference with protein synthesis pathways.

Case Studies and Research Findings

-

Antimicrobial Efficacy:

A study on pyrrole derivatives demonstrated that compounds with halogen substitutions had improved efficacy against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antibiotics like vancomycin .Compound MIC (µg/mL) Comparison Pyrrole Derivative A 0.125 Vancomycin: 0.5 Pyrrole Derivative B 0.13–0.255 Vancomycin: 0.5–1 -

Inflammatory Response:

Another study highlighted the anti-inflammatory potential of similar compounds in vitro, where they inhibited pro-inflammatory cytokines in macrophages . This suggests a possible therapeutic role for this compound in inflammatory diseases. -

Cytotoxicity Studies:

In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent . The specific pathways involved include the activation of caspases and the modulation of Bcl-2 family proteins.

Q & A

Q. What are the optimal methods for synthesizing (S)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride with stereochemical purity?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of a ketone precursor using palladium on carbon (Pd/C) in ethanol under acidic conditions (e.g., HCl) to yield the hydrochloride salt. For stereochemical control, chiral resolution via chiral column chromatography or enzymatic resolution can isolate the (S)-enantiomer. Intermediate purification steps, such as recrystallization from ethanol/water mixtures, enhance enantiomeric excess (≥98%) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) identify aromatic protons (δ 7.2–7.8 ppm) and the ethanolamine backbone (δ 3.5–4.2 ppm). Splitting patterns in H NMR confirm stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 313.96 for CHBrClNO) .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration .

Q. What protocols ensure safe handling and stability of this hydrochloride salt?

- Methodological Answer :

- Storage : Desiccate at 2–8°C under inert gas (argon) to prevent hygroscopic degradation.

- Handling : Use PPE (gloves, goggles) in fume hoods. Solubility in water (≥50 mg/mL) requires pH adjustment (pH 4–6) to avoid decomposition .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved?

- Methodological Answer : Contradictions often arise from dynamic proton exchange or solvent effects. Strategies include:

Q. How do bromo and chloro substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing effects of Br (σ = 0.39) and Cl (σ = 0.37) meta-direct substituents enhance electrophilicity at the phenyl ring. Reactivity studies in SNAr reactions show:

- Kinetics : Pseudo-first-order rate constants (k) increase with polar aprotic solvents (DMF > DMSO).

- Regioselectivity : Bromo substituents at position 3 hinder para-substitution due to steric hindrance .

Q. What computational models predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to amine receptors (e.g., GPCRs) using the compound’s 3D structure (PubChem CID).

- MD Simulations (GROMACS) : Assess stability in lipid bilayers (50 ns trajectories) to predict blood-brain barrier permeability .

Q. How can catalytic hydrogenation conditions be optimized to minimize diastereomer formation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。